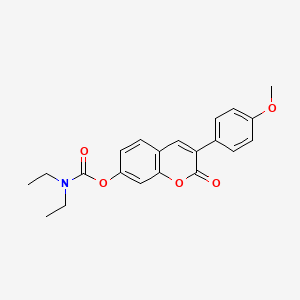

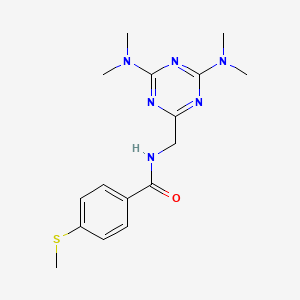

3-(4-甲氧基苯基)-2-氧代-2H-香豆素-7-基 二乙基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene ring, the introduction of the methoxyphenyl group, and the attachment of the diethylcarbamate group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the chromene ring. The exact structure would depend on the specific synthetic steps used. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbamate group might be susceptible to hydrolysis, and the chromene ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents, while the large, nonpolar chromene and phenyl rings might increase its solubility in nonpolar solvents .科学研究应用

抗菌作用和新衍生物的合成研究表明,已合成出 4-羟基-色烯-2-酮的新衍生物,包括与“3-(4-甲氧基苯基)-2-氧代-2H-色烯-7-基二乙基氨基甲酸酯”相关的化合物,以及它们的抗菌活性。这些化合物针对金黄色葡萄球菌、大肠杆菌和蜡状芽孢杆菌等细菌培养物进行了评估,显示出显着的抑菌和杀菌活性。先进的仪器分析方法对合成的化合物进行了表征 (Behrami & Dobroshi, 2019)。

有机合成中的催化应用另一项研究重点是新型聚苯乙烯负载催化剂的合成和表征,以及它们在迈克尔加成反应中用于合成华法林及其类似物的应用。催化体系显示出有希望的特性,促进了产品的定量转化率,包括与目标化学结构相关的产品。这些催化剂可以轻松回收和重复使用,而不会显着损失活性 (Alonzi 等人,2014)。

芳香氨基甲酸酯衍生物的合成对多种化合物的缩合研究导致了色烯衍生物的形成,包括酯化和氧化过程,以合成具有色烯-2-酮片段的芳香氨基甲酸酯衍生物。这些合成途径提供了对色烯-2-酮衍生物的复杂化学行为和在开发新的化学实体中的潜在应用的见解 (Velikorodov 等人,2014)。

抗菌活性与分子建模已合成出具有 4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮结构的新型化合物,并显示出显着的抗菌和抗真菌活性。与特定蛋白质的分子对接研究表明这些衍生物的抑制效力,证明了此类化合物在开发新的抗菌剂中的潜力 (Mandala 等人,2013)。

作用机制

Target of Action

Compounds with similar structures have been found to target egfr and vegfr-2 . These receptors play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation.

Mode of Action

Similar compounds have been found to inhibit egfr and vegfr-2 . This inhibition could potentially disrupt the signaling pathways regulated by these receptors, leading to changes in cell behavior.

Biochemical Pathways

Given its potential interaction with egfr and vegfr-2 , it may affect pathways related to cell proliferation, survival, and differentiation.

Pharmacokinetics

Similar compounds have been found to undergo rapid metabolism and wide tissue distribution . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on its potential interaction with egfr and vegfr-2 , it may lead to changes in cell behavior, such as reduced proliferation or increased cell death.

未来方向

属性

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)26-17-11-8-15-12-18(20(23)27-19(15)13-17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWSZQXSHGZWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2704747.png)

![3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B2704753.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B2704754.png)

![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)

![2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2704760.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2704762.png)

![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)

![N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide](/img/structure/B2704767.png)

![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)